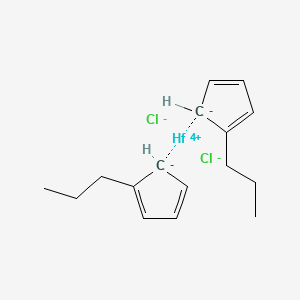
1,1'-Dipropylhafnocene Dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Dipropylhafnocene Dichloride is an organometallic compound . It is used as a reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Molecular Structure Analysis
The molecular formula of 1,1’-Dipropylhafnocene Dichloride is C16H22Cl2Hf . The InChI representation of the molecule is InChI=1S/2C8H11.2ClH.Hf/c2*1-2-5-8-6-3-4-7-8;;;/h2*3-4,6-7H,2,5H2,1H3;2*1H;/q2*-1;;;+4/p-2 . The Canonical SMILES representation is CCCC1=CC=C [CH-]1.CCCC1=CC=C [CH-]1. [Cl-]. [Cl-]. [Hf+4] .
Physical and Chemical Properties Analysis
The molecular weight of 1,1’-Dipropylhafnocene Dichloride is 463.7 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 4 rotatable bond count . The exact mass and monoisotopic mass of the molecule is 464.05642 g/mol . The topological polar surface area is 0 Ų . The molecule has 19 heavy atoms . The complexity of the molecule is 138 .
科学的研究の応用
Coordination and Catalytic Properties
- The compound 1,1'-Dipropylhafnocene Dichloride has been found to react with various elements and compounds, forming complexes that are significant in coordination chemistry. Such reactions are pivotal in creating new materials with potentially unique properties and applications (Štěpnička, Císařová, & Schulz, 2011).
Synthesis and Structural Analysis
- A study focused on the synthesis of a hafnocene disilene complex, where this compound was used as a starting material. The structural characterization of this complex provides insights into the potential applications of such complexes in materials science and chemistry (Fischer et al., 2005).
Application in Molecular Materials
- The derivative compounds of this compound have been found to be useful in the synthesis of functional molecular materials. These materials, incorporating the ferrocene core, have applications in catalytic systems, OLED components, and conducting polymers (Young, Chien, & Hor, 2012).
Novel Synthesis Approaches
- Innovative synthesis methods using this compound have been developed. For instance, its application in the synthesis of new hafnacycles highlights the versatility of this compound in creating new chemical structures with potential applications in catalysis and materials science (Burlakov et al., 2009).
Electrocatalysis and Electrochemistry
- The electrochemical properties of derivatives of this compound have been studied, shedding light on their potential use in electrocatalysis and as components in electronic devices (Martinak et al., 2006).
Pharmaceutical Chemistry
- In pharmaceutical chemistry, derivatives of this compound have been used as catalysts for the synthesis of benzimidazoles, demonstrating the compound's utility in the development of new pharmaceuticals (Li et al., 2016).
Safety and Hazards
1,1’-Dipropylhafnocene Dichloride can cause skin irritation, serious eye irritation, and may cause damage to organs . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and to avoid eating, drinking, or smoking when using this product . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for '1,1'-Dipropylhafnocene Dichloride' involves the reaction of hafnocene dichloride with two equivalents of propylmagnesium bromide followed by purification.", "Starting Materials": [ "Hafnocene dichloride", "Propylmagnesium bromide" ], "Reaction": [ "Add two equivalents of propylmagnesium bromide to hafnocene dichloride in anhydrous diethyl ether", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water and extract the organic layer with dichloromethane", "Wash the organic layer with brine and dry over anhydrous magnesium sulfate", "Concentrate the solution under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography using a suitable solvent system", "Obtain '1,1'-Dipropylhafnocene Dichloride' as a yellow solid" ] } | |
CAS番号 |
85722-06-1 |
分子式 |
C16H22Cl2Hf |
分子量 |
463.7 g/mol |
IUPAC名 |
hafnium(4+);1-propylcyclopenta-1,3-diene;dichloride |
InChI |
InChI=1S/2C8H11.2ClH.Hf/c2*1-2-5-8-6-3-4-7-8;;;/h2*3-4,6-7H,2,5H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChIキー |
UQWWTMGDSKPUTB-UHFFFAOYSA-L |
SMILES |
CCCC1=CC=C[CH-]1.CCCC1=CC=C[CH-]1.[Cl-].[Cl-].[Hf+4] |
正規SMILES |
CCCC1=CC=C[CH-]1.CCCC1=CC=C[CH-]1.[Cl-].[Cl-].[Hf+4] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2357695.png)
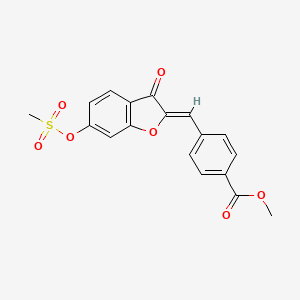
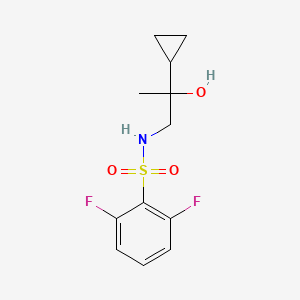
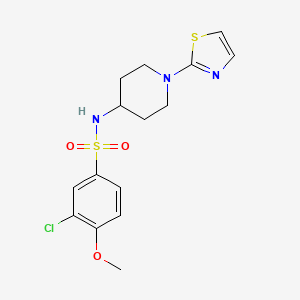
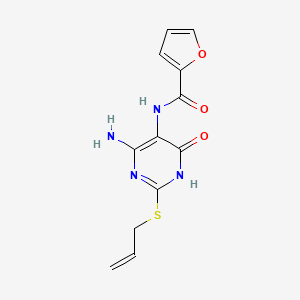
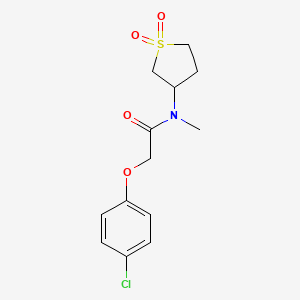


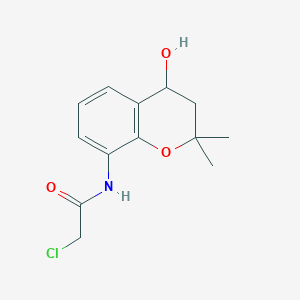
![[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2357711.png)
![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide](/img/structure/B2357712.png)
![(E)-4-((3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-4-oxobutanoic acid](/img/structure/B2357713.png)
![2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357714.png)
